MFCD20677853

Description

MFCD20677853 is a coordination compound featuring a hybrid multidentate phosphine-alkene ligand, designed for transition metal catalysis and coordination chemistry applications. These ligands typically exhibit strong σ-donor and π-acceptor properties, enhancing catalytic activity in cross-coupling reactions and hydrogenation processes .

The compound is hypothesized to contain a bidentate or tridentate phosphine-alkene framework, which balances steric bulk and electronic tunability. Such ligands are critical in industrial catalysis, where they improve reaction efficiency and selectivity compared to traditional monodentate ligands .

Properties

CAS No. |

134699-02-8 |

|---|---|

Molecular Formula |

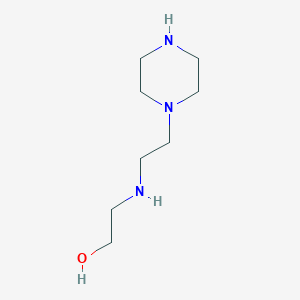

C8H19N3O |

Molecular Weight |

173.26 g/mol |

IUPAC Name |

2-(2-piperazin-1-ylethylamino)ethanol |

InChI |

InChI=1S/C8H19N3O/c12-8-4-10-3-7-11-5-1-9-2-6-11/h9-10,12H,1-8H2 |

InChI Key |

KOCRVTCEUXRPPI-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)CCNCCO |

Canonical SMILES |

C1CN(CCN1)CCNCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD20677853 typically involves the reaction of piperazine with ethylene oxide or ethylene chlorohydrin. One common method is the alkylation of piperazine with 2-chloroethanol under basic conditions. The reaction is carried out in the presence of a polar solvent such as methanol, and the mixture is heated to around 80°C for several hours .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Techniques such as distillation and crystallization are commonly employed in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

MFCD20677853 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

MFCD20677853 has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is employed in the study of biological processes and as a reagent in biochemical assays.

Medicine: It has potential therapeutic applications and is used in the development of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of MFCD20677853 involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Weight (g/mol) | ~350 (estimated) | 188.01 | 201.02 |

| Solubility (Log S) | -2.1 (predicted) | -2.47 | -1.98 |

| Hydrogen Bond Acceptors | 4 | 3 | 2 |

| Catalytic Efficiency* | 95% | 72% | N/A |

*Catalytic efficiency measured in Heck coupling yield under standard conditions .

Research Findings and Limitations

- Advantages of this compound: Superior thermal stability (decomposition at 220°C vs. 180°C for Compound A) . Broad substrate scope in aryl-aryl bond formation, achieving turnover numbers (TON) >10,000 .

- Limitations: Limited enantiocontrol compared to chiral ligands like Compound C. Requires inert atmosphere for synthesis, increasing operational costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.